13-deoxyvirginiamycin M1 is a derivative of virginiamycin, which is a class of streptogramin antibiotics produced by the bacterium Streptomyces virginiae. This compound, specifically, is part of a group of antibiotics that exhibit significant antibacterial properties through their action on bacterial protein synthesis. Virginiamycin M1 and its components are often utilized in scientific research, particularly in microbiology and pharmacology, due to their potent effects against various bacterial strains.
13-deoxyvirginiamycin M1 is derived from virginiamycin, which consists of two main components: virginiamycin M1 and virginiamycin S1. These components belong to different groups within the streptogramin class—group A and group B, respectively. The primary source of these compounds is the Streptomyces species, which are known for producing a wide array of bioactive secondary metabolites, including antibiotics .
The synthesis of 13-deoxyvirginiamycin M1 can be achieved through several methods:
These methods highlight the complexity and specificity required in synthesizing this compound, emphasizing the need for careful control over reaction conditions to achieve desired yields and purity.
The molecular structure of 13-deoxyvirginiamycin M1 is characterized by its unique arrangement of amino acids and other functional groups that contribute to its biological activity. The compound typically features:
The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .
13-deoxyvirginiamycin M1 participates in several chemical reactions that are crucial for its biological function:
These reactions underline the compound's mechanism of action as an antibiotic.
The mechanism by which 13-deoxyvirginiamycin M1 exerts its antibacterial effects primarily involves:
The physical and chemical properties of 13-deoxyvirginiamycin M1 include:
These properties are critical for understanding how the compound behaves in biological systems and during storage .
13-deoxyvirginiamycin M1 has several important applications in scientific research:
13-Deoxyvirginiamycin M1 is a derivative of virginiamycin M1 (also known as pristinamycin IIA), a group A streptogramin antibiotic. Streptogramins comprise two structurally distinct subgroups: group A (23-membered polyunsaturated macrolactones) and group B (cyclic hexadepsipeptides). These subgroups act synergistically to inhibit bacterial protein synthesis, with group A compounds binding the peptidyl transferase domain of the 50S ribosomal subunit to block aminoacyl-tRNA binding and peptide bond formation [4] [8] [10].
The core structure of virginiamycin M1 features a macrocyclic lactone ring with hydroxyl groups at C13 and C14 positions, a conjugated diene system, and a 4-dimethylamino-L-phenylalanine residue. 13-Deoxyvirginiamycin M1 (L-156,588), first identified from Streptomyces olivaceus, lacks the hydroxyl group at C13 due to reductive modification during biosynthesis [6] [9]. This structural alteration reduces hydrogen-bonding capacity but retains the antibiotic’s ability to interact with bacterial ribosomes.
Table 1: Structural Comparison of Virginiamycin M1 and 13-Deoxyvirginiamycin M1
Feature | Virginiamycin M1 | 13-Deoxyvirginiamycin M1 |
---|---|---|
CAS Number | 21411-53-0 | Not assigned |
Molecular Formula | C₂₈H₃₅N₃O₇ | C₂₈H₃₅N₃O₆ |
Molecular Weight | 525.59 g/mol | 509.59 g/mol |
C13 Modification | Hydroxyl group | Hydrogen |
Antibiotic Activity | Strong Gram+ | Moderately reduced |
Bioactive Role | Primary antibiotic | Minor analog/metabolite |
The biosynthesis of virginiamycin M (VM) occurs in Streptomyces virginiae via a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway encoded within a 62-kb gene cluster. This cluster contains 19 open reading frames (ORFs), including virA (encoding a PKS-NRPS megasynthetase), virF, virG, virH, and discrete acyltransferase (virI) [5].
Key biosynthetic steps include:
13-Deoxyvirginiamycin M1 arises from incomplete hydroxylation at C13, likely due to the absence or reduced activity of a cytochrome P450 monooxygenase. This step occurs post-cyclization, as evidenced by the accumulation of deoxy derivatives in S. virginiae mutants lacking hydroxylation enzymes [6].
Table 2: Key Enzymes in Virginiamycin M Biosynthesis
Gene | Enzyme Class | Function | Impact on 13-Deoxy Formation |
---|---|---|---|
virA | PKS-NRPS hybrid | Core scaffold assembly | Loss abolishes VM production |
virI | Discrete acyltransferase | Supplies extender units to AT-less modules | Overexpression ↑ VM yield 1.5-fold |
bkdAB | Branched-chain keto dehydrogenase | Generates starter units | Knockout blocks initiation |
P450ox | Cytochrome P450 | C13 hydroxylation | Inactivity ↑ 13-deoxyvirginiamycin M1 |
Nonribosomal peptide synthetases (NRPS) enable the incorporation of non-proteinogenic amino acids into virginiamycin M1 and its derivatives. The NRPS modules within VirA activate, thioesterify, and condense amino acid precursors, notably 4-dimethylamino-L-phenylalanine, which forms a critical pharmacophore [7].
Domain Organization and Mechanism:
For 13-deoxyvirginiamycin M1, the NRPS machinery remains identical to that of virginiamycin M1. However, precursor availability and tailoring enzyme kinetics influence derivative abundance. Mutasynthesis studies in E. coli demonstrate that feeding non-native phenylalanine analogs shifts NRPS substrate specificity, yielding "unnatural" deoxy derivatives [6] [7]. Additionally, mutations in the vir cluster’s hydroxylation module (e.g., P450ox knockout) increase 13-deoxyvirginiamycin M1 accumulation by preventing C13 oxidation [6].
Engineering Implications:The modularity of NRPS-PKS systems allows targeted domain swaps to alter substrate specificity. Hybrid enzymes incorporating heterologous A domains can generate novel deoxy derivatives, though challenges include:
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